molecular formula C7H13NO B3107635 (4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine CAS No. 1616435-00-7

(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine

Cat. No. B3107635
CAS RN: 1616435-00-7
M. Wt: 127.18 g/mol
InChI Key: FVHPPCBSLJVBQR-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine, also known as tetrahydroberberine, is a bicyclic alkaloid that has been the subject of increasing research interest in recent years. This compound is a structural analog of berberine, a well-known natural product with a wide range of pharmacological activities. Tetrahydroberberine has been shown to have similar biological effects to berberine, but with improved pharmacokinetic properties and reduced toxicity. In

Scientific Research Applications

Antibacterial and Antiparasitic Action

  • Application : Oxazine derivatives, including cyclohexene-fused 1,3-oxazines, have shown selective antibacterial and antiparasitic action. They demonstrate effectiveness against various bacteria and parasites like Schistosoma mansoni, a significant agent of schistosomiasis. These compounds exhibit low cytotoxic effects on cancer and normal cell lines, indicating potential as new antischistosomal agents (de Brito et al., 2017).

Conformational Analysis and Synthesis

  • Application : The conformational behavior of various oxazine derivatives, including the (4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine, has been studied using Density Functional Theory (DFT) methods. This research aids in understanding the molecular structure and potential reactivity of these compounds (Tähtinen et al., 2003).

Platelet Aggregation Inhibition

  • Application : Derivatives of oxazine, specifically 2H-benzo[b][1,4]oxazin-3(4H)-ones, have been synthesized and shown to inhibit platelet aggregation. This suggests potential applications in treating cardiovascular diseases (Tian et al., 2012).

Central Nervous System Pharmacology

  • Application : Certain oxazine derivatives have been found to have a depressant action on the Central Nervous System (CNS). Studies indicate qualitative differences in the central effects of these compounds, suggesting potential use in neuropharmacology (Riley & Rankin, 1976).

Stereochemical Studies

  • Application : Stereochemical studies of oxazine derivatives, including (4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine, provide insights into their molecular structures. These studies are crucial for understanding the behavior of these compounds in various chemical and biological processes (Tähtinen et al., 2002).

Gastric Secretion and Antiulcer Activity

  • Application : Hexahydrobenzo[3,4]cyclohept[1,2-b][1,4]oxazines, a related class of compounds, have been shown to inhibit gastric secretion and antagonize ulcers in animal models. However, they exhibited unwanted side effects in further testing (Bianchi et al., 1986).

Antidepressant Activity

  • Application : Some oxazine derivatives, specifically 2-aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazines, have exhibited marked antidepressant activity. Their synthesis and potential as antidepressants provide avenues for new treatments in mental health (Greenwood et al., 1975).

Transthyretin Amyloid Fibril Inhibitors

  • Application : The design and synthesis of 4H-1,4-oxazines as inhibitors of transthyretin (TTR) amyloid fibril formation indicate their potential role in treating amyloid-related diseases (Li et al., 2013).

Cytotoxic and Antimicrobial Activity

  • Application : Oxazine derivatives like fusaroxazin exhibit significant antibacterial and cytotoxic activities. This suggests their potential use in developing new antimicrobial and anticancer therapies (Mohamed et al., 2020).

properties

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHPPCBSLJVBQR-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine
Reactant of Route 3
(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine
Reactant of Route 4
(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine
Reactant of Route 5
(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine
Reactant of Route 6
(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.